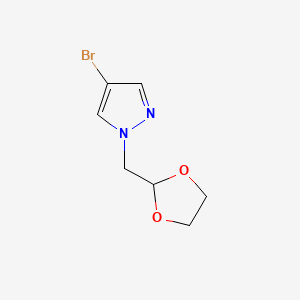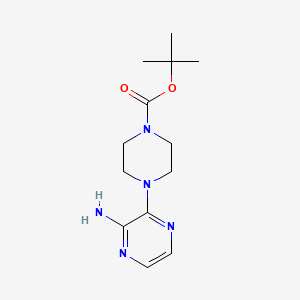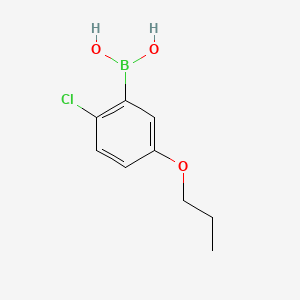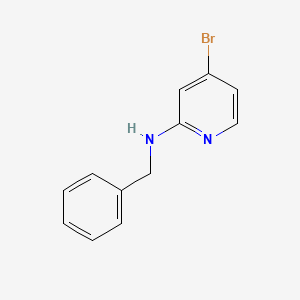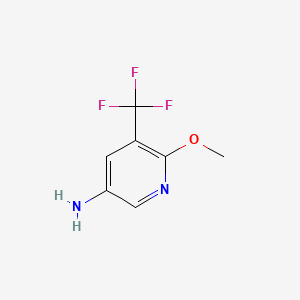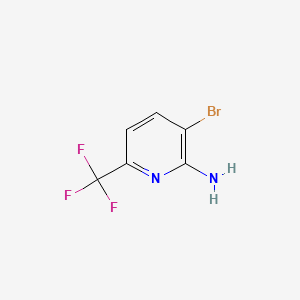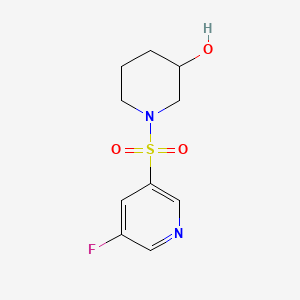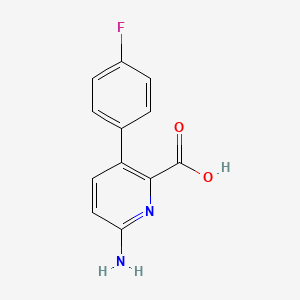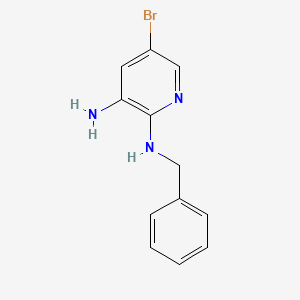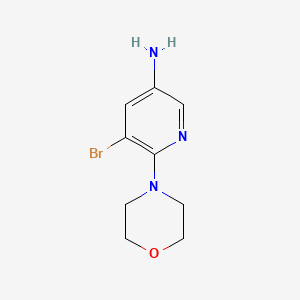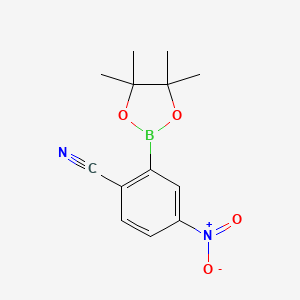
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound is related to the synthesis of “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H -pyrazole”, which is used as a raw substitute material for “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1- (2,2,2-trifluoroethyl)-1 H -pyrazole”. The structure of the title compound was confirmed by FT-IR, 1 H NMR, 13 C NMR and MS spectroscopies .
Molecular Structure Analysis
The molecular structure of this compound is related to “4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H -pyrazole” and “C12H17BO2”, also known as "苯硼酸频哪醇酯" . The structure was confirmed by FT-IR, 1 H NMR, 13 C NMR and MS spectroscopies .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a colorless oily substance at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization : The compound 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been utilized in synthesizing various compounds and studying their structural properties. For instance, Wu et al. (2021) synthesized compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl and analyzed their structures through spectroscopy and X-ray diffraction. The molecular structures were optimized using density functional theory (DFT) and compared with X-ray diffraction results, indicating consistency between the optimized molecular structures and the crystal structures (Wu, Chen, Chen, & Zhou, 2021).
Crystal Structure and DFT Studies : Huang et al. (2021) conducted a study on compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, where they used FTIR, NMR spectroscopy, and mass spectrometry for confirmation of the structures. Single crystals were measured using X-ray diffraction, and DFT was used for further molecular structure calculations (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Sensing and Detection Applications
Hydrogen Peroxide Vapor Detection : Fu et al. (2016) demonstrated the use of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. They highlighted that introducing a functional group can enhance the sensing performance of borate to hydrogen peroxide vapor (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).
Fluorescence Probes for Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, for the detection of hydrogen peroxide. They demonstrated how these probes displayed varying fluorescence responses towards hydrogen peroxide, indicating their potential in sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Eigenschaften
IUPAC Name |
4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBIUGNFDSEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675092 |
Source


|
| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
1218791-28-6 |
Source


|
| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

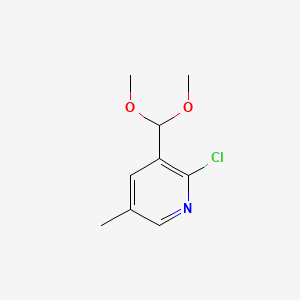
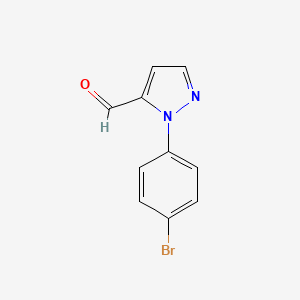
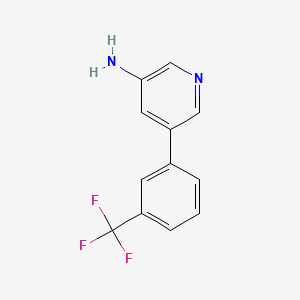
![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)
